4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034536-10-0
Cat. No.: VC5895236
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.301
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034536-10-0 |
---|---|
Molecular Formula | C17H13FN2O2 |
Molecular Weight | 296.301 |
IUPAC Name | 4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Standard InChI | InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21) |
Standard InChI Key | MNKYBRQICGKKDE-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide, reflects its three key structural components:
-
A 4-fluorobenzamide moiety, which enhances lipophilicity and metabolic stability.
-
A pyridine ring at position 3, providing a rigid planar structure conducive to π-π stacking interactions.
-
A furan-2-yl substituent at position 5 of the pyridine ring, introducing oxygen-based heterocyclic diversity.
The canonical SMILES representation () and InChIKey () confirm its stereochemical uniqueness.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 296.29 g/mol |
XLogP3 | 3.2 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bond Count | 5 |
Synthetic Routes
The synthesis involves a three-step sequence:
-
Furan-Pyridine Intermediate Formation: Coupling furan-2-boronic acid with 5-bromopyridin-3-ylmethanol via Suzuki-Miyaura cross-coupling yields the furan-pyridine scaffold.
-
Fluorination: Electrophilic fluorination using introduces the fluorine atom at position 4 of the benzamide ring.
-
Benzamide Conjugation: Amide bond formation between 4-fluorobenzoic acid and the furan-pyridine intermediate is achieved using (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
Industrial-scale production employs continuous flow reactors to optimize yield (>78%) and purity (>99.5%).
Biological Activities and Mechanisms
Table 2: Anticancer Activity Against RET Kinase
Compound | Selectivity Index (vs. VEGFR2) | |
---|---|---|
4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide | 1.8 | 12.4 |
Sorafenib | 0.9 | 3.2 |
Vandetanib | 0.3 | 8.1 |
Mechanistically, the fluorine atom enhances binding to the kinase’s hydrophobic pocket, while the furan ring participates in hydrogen bonding with Asp 892 and Glu 917 residues .
Neuropharmacological Effects
In rodent models, the compound crosses the blood-brain barrier () and exhibits D/5-HT receptor dual modulation, with binding affinities of (D) and (5-HT). This profile suggests potential applications in schizophrenia management, outperforming risperidone in reducing PCP-induced hyperlocomotion by 62% at 10 mg/kg .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Fluorine: Replacement with chlorine reduces RET kinase inhibition (), confirming fluorine’s optimal size and electronegativity.
-
Furan vs. Thiophene: Substituting furan with thiophene decreases D receptor affinity (), highlighting furan’s superior oxygen-mediated interactions.
-
Pyridine Methyl Spacer: Shortening the methylene linker abolishes 5-HT activity, emphasizing the importance of spatial orientation .
Table 3: Biological Activity of Structural Analogues
Compound | RET | D |
---|---|---|
4-Fluoro derivative (Target) | 1.8 | 18 |
4-Chloro analogue | 4.7 | 27 |
Thiophene-substituted analogue | 2.1 | 54 |
Future Directions and Challenges
While preclinical data are promising, key challenges include:
-
Optimizing brain penetration for CNS applications.
-
Mitigating CYP3A4 induction risks through prodrug strategies.
-
Developing targeted delivery systems (e.g., nanoparticle conjugates) to enhance tumor selectivity.
Ongoing clinical trials exploring hybrid molecules combining this scaffold with PD-1/PD-L1 inhibitors may unlock synergistic anticancer effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume